2-(4-ethoxyphenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
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Overview
Description
2-(4-ethoxyphenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a complex organic compound characterized by its multi-ring structure and various functional groups. It is a synthetic compound that has sparked interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-ethoxyphenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone typically involves multiple steps:
Formation of the Triazolopyrimidine Core: : This might involve cyclization reactions using hydrazine derivatives and nitriles.
Attachment of the Piperazine Moiety: : A nucleophilic substitution reaction where the piperazine derivative reacts with the triazolopyrimidine intermediate.
Ethoxyphenoxy Group Addition: : Typically achieved through etherification reactions involving phenols and ethyl halides.
Final Coupling: : The synthesis concludes with the coupling of the previously assembled fragments, often facilitated by coupling reagents such as EDC or DCC.
Industrial Production Methods: Industrial synthesis may leverage continuous flow chemistry for efficiency and scale, ensuring consistency and purity through controlled reaction conditions and inline monitoring systems. Catalysts and optimized solvents might be used to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The methoxyphenyl group can undergo oxidation to form quinones.
Reduction: : Nitro derivatives, if present, can be reduced to amines.
Substitution: : The phenolic moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents like KMnO₄ or CrO₃ in acidic or basic media.
Reduction: : Hydrogenation catalysts like Pd/C or reducing agents like LiAlH₄.
Substitution: : Halogenating agents like NBS (N-Bromosuccinimide) for bromination.
Major Products: The major products depend on the specific reactions; for example, oxidation of the methoxyphenyl group could yield methoxyquinones, and substitution reactions may produce halogenated derivatives of the parent compound.
Scientific Research Applications
The compound finds applications across several domains:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its interactions with various biological targets and its potential as a biochemical probe.
Medicine: : Investigated for therapeutic uses, possibly as a lead compound for drug development due to its biological activity.
Industry: : Utilized in the development of materials with specific functional properties.
Mechanism of Action
The mechanism by which 2-(4-ethoxyphenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone exerts its effects often involves:
Molecular Targets: : Specific enzymes or receptors, possibly within the central nervous system or other biological pathways.
Pathways: : Inhibition or activation of particular signaling pathways, modulation of enzyme activity, or receptor binding leading to downstream effects.
Comparison with Similar Compounds
Compared to other compounds with similar structural motifs:
Unique Features: : The combination of ethoxyphenoxy and triazolopyrimidine moieties may provide unique binding properties or biological activity.
Similar Compounds: : Molecules like 4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl derivatives, which share the core structure but differ in peripheral groups.
Properties
IUPAC Name |
2-(4-ethoxyphenoxy)-1-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N7O4/c1-3-35-19-7-9-20(10-8-19)36-16-22(33)30-11-13-31(14-12-30)24-23-25(27-17-26-24)32(29-28-23)18-5-4-6-21(15-18)34-2/h4-10,15,17H,3,11-14,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIMPWDHGSSSFJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N7O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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